molecular formula C21H18O3 B8592460 2,6-Bis-benzyloxybenzaldehyde CAS No. 25983-53-3

2,6-Bis-benzyloxybenzaldehyde

Cat. No.: B8592460
CAS No.: 25983-53-3
M. Wt: 318.4 g/mol
InChI Key: HODTWSSKUTVXMG-UHFFFAOYSA-N
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Description

2,6-Bis-benzyloxybenzaldehyde is a benzaldehyde derivative featuring two benzyloxy (OCH₂C₆H₅) groups at the 2- and 6-positions of the aromatic ring. This substitution pattern imparts steric bulk and electron-donating effects, influencing its physical properties (e.g., melting point, solubility) and chemical reactivity. The compound is often utilized as a synthetic intermediate in organic chemistry, particularly in the preparation of complex molecules where protecting hydroxyl groups is critical.

Properties

CAS No.

25983-53-3

Molecular Formula

C21H18O3

Molecular Weight

318.4 g/mol

IUPAC Name

2,6-bis(phenylmethoxy)benzaldehyde

InChI

InChI=1S/C21H18O3/c22-14-19-20(23-15-17-8-3-1-4-9-17)12-7-13-21(19)24-16-18-10-5-2-6-11-18/h1-14H,15-16H2

InChI Key

HODTWSSKUTVXMG-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C(C=C1)COC2=C(C(=CC=C2)OCC3=CC=CC=C3)C=O

Origin of Product

United States

Comparison with Similar Compounds

Comparison with Similar Compounds

2,6-Dichlorobenzaldehyde

Structural and Molecular Comparison
2,6-Dichlorobenzaldehyde (C₇H₄Cl₂O, MW 175.01 g/mol) shares the 2,6-disubstitution pattern with 2,6-bis-benzyloxybenzaldehyde but replaces benzyloxy groups with electron-withdrawing chlorine atoms. Key differences include:

  • Steric Profile : Benzyloxy groups introduce significant steric hindrance, which may reduce reactivity in nucleophilic additions compared to the smaller chloro substituents.

Spectroscopic Data The IR spectrum of 2,6-dichlorobenzaldehyde () includes peaks for the aldehyde C=O stretch (expected ~1700 cm⁻¹, though exact values are unspecified) and C-Cl vibrations. Notably, the provided IR data lack molar absorptivity due to undefined concentrations .

Other Benzaldehyde Derivatives

While describes 6-chloro-7-cyano-3-(2-hydroxybenzylidene)-1-methylhydrazino-1,1-dioxo-1,4,2-benzodithiazine, its structural dissimilarity limits direct comparison. However, its synthesis from 2-hydroxybenzaldehyde underscores the importance of substitution patterns in directing reactivity. For example:

  • Ortho-Substitution : Both this compound and 2-hydroxybenzaldehyde (precursor in ) feature ortho substituents, which influence regioselectivity in condensation reactions .

Data Table: Comparative Analysis

Compound Molecular Formula Molecular Weight (g/mol) Substituents Key IR Peaks (cm⁻¹) Notable Properties Reference
This compound C₂₁H₁₈O₃ 318.37 (calculated) OCH₂C₆H₅ (2,6) N/A (hypothetical C=O ~1680-1700) High lipophilicity, steric hindrance -
2,6-Dichlorobenzaldehyde C₇H₄Cl₂O 175.01 Cl (2,6) ~1700 (C=O), C-Cl vibrations Enhanced electrophilicity
2-Hydroxybenzaldehyde C₇H₆O₂ 122.12 OH (2) 1605 (C=N), 2235 (C≡N)* Prone to oxidation and tautomerism

Research Findings and Implications

Substituent Electronic Effects: Chloro substituents (2,6-dichlorobenzaldehyde) increase the aldehyde's electrophilicity, favoring nucleophilic attack in reactions like aldol condensation. Benzyloxy groups, in contrast, may slow such reactions due to steric and electronic shielding . Benzyloxy groups enhance solubility in non-polar solvents, whereas chloro derivatives exhibit higher polarity, aligning with their use in polar aprotic media .

Synthetic Utility :

  • The steric bulk of this compound makes it a candidate for protecting hydroxyl groups in multi-step syntheses, akin to how 2-hydroxybenzaldehyde derivatives are used in heterocycle formation (e.g., ) .

Spectroscopic Limitations :

  • While IR data for 2,6-dichlorobenzaldehyde are available, the absence of concentration parameters limits quantitative analysis . Similar challenges would apply to characterizing this compound.

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